(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile (2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 339106-61-5
VCID: VC5281294
InChI: InChI=1S/C16H12ClN3O/c17-16-3-1-14(2-4-16)12-21-20-11-15(10-18)9-13-5-7-19-8-6-13/h1-9,11H,12H2/b15-9+,20-11+
SMILES: C1=CC(=CC=C1CON=CC(=CC2=CC=NC=C2)C#N)Cl
Molecular Formula: C16H12ClN3O
Molecular Weight: 297.74

(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile

CAS No.: 339106-61-5

Cat. No.: VC5281294

Molecular Formula: C16H12ClN3O

Molecular Weight: 297.74

* For research use only. Not for human or veterinary use.

(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile - 339106-61-5

Specification

CAS No. 339106-61-5
Molecular Formula C16H12ClN3O
Molecular Weight 297.74
IUPAC Name (Z)-2-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3-pyridin-4-ylprop-2-enenitrile
Standard InChI InChI=1S/C16H12ClN3O/c17-16-3-1-14(2-4-16)12-21-20-11-15(10-18)9-13-5-7-19-8-6-13/h1-9,11H,12H2/b15-9+,20-11+
Standard InChI Key IYFCKMWWBCGUBP-GMXKPAPCSA-N
SMILES C1=CC(=CC=C1CON=CC(=CC2=CC=NC=C2)C#N)Cl

Introduction

(2Z)-2-[(1E)-{[(4-Chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile is a synthetic organic compound with a complex molecular structure. Its chemical formula is C₁₆H₁₂ClN₃O, and it has a molecular weight of 297.739 g/mol . This compound is typically stored at ambient temperatures and is available from suppliers like Apollo Scientific .

Synthesis and Preparation

While specific synthesis details for this compound are not readily available in the literature, compounds with similar structures often involve multi-step organic synthesis techniques. These methods typically include reactions such as condensation, substitution, and addition reactions to form the desired functional groups and backbone structure.

Research Findings and Future Directions

Given the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in medicinal chemistry or other fields. The compound's structural features suggest potential for interaction with biological targets, which could be explored through in vitro and in vivo studies.

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